Protocatechuic acid-13C7

Analytical Chemistry Quality Control Method Validation

Protocatechuic acid-13C7 delivers gold-standard LC-MS/MS quantitation with uniform 13C7 labeling to perfectly correct matrix effects and ion suppression—critical for clinical PK, metabolomics, and QC. Unlike unlabeled or deuterated standards, this 13C-labeled analog co-elutes with the analyte and eliminates quantitative bias. Secure high-purity, batch-consistent material for regulatory-ready data.

Molecular Formula C7H6O4
Molecular Weight 161.069 g/mol
Cat. No. B12384039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtocatechuic acid-13C7
Molecular FormulaC7H6O4
Molecular Weight161.069 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)O)O
InChIInChI=1S/C7H6O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H,(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1
InChIKeyYQUVCSBJEUQKSH-BNUYUSEDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protocatechuic Acid-13C7: A Fully 13C-Labeled Stable Isotope Internal Standard for Quantitative LC-MS/MS Analysis of Protocatechuic Acid


Protocatechuic acid-13C7 is a stable isotope-labeled analog of the naturally occurring phenolic acid, protocatechuic acid (3,4-dihydroxybenzoic acid) [1]. In this compound, all seven carbon atoms in the molecular structure are uniformly substituted with the stable, non-radioactive isotope carbon-13 (13C) . This complete isotopic labeling results in a nominal mass increase of 7 Da (m/z 161.07 vs. 154.12 for the unlabeled compound), making it an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) . Its primary application is as a tracer and quantitative reference to correct for variability in sample preparation, matrix effects, and instrument response during the measurement of protocatechuic acid in complex biological or environmental matrices .

Why Unlabeled Protocatechuic Acid, Deuterated Analogs, or Other Phenolic Acid Standards Cannot Substitute for Protocatechuic Acid-13C7 in Quantitative LC-MS Workflows


The use of a non-isotopic or poorly matched internal standard in LC-MS/MS analysis of protocatechuic acid introduces significant quantitative error. Unlabeled protocatechuic acid cannot be distinguished from the endogenous or sample-derived analyte, making it useless as an internal standard [1]. Deuterium (²H)-labeled analogs, while isotopically distinct, are known to exhibit chromatographic isotope effects, leading to a shift in retention time that prevents them from perfectly co-eluting with the target analyte [2][3]. This differential elution means the internal standard does not experience the same matrix-induced ion suppression or enhancement as the analyte, leading to biased and inaccurate quantification [2][3]. Furthermore, structurally similar but non-identical compounds (e.g., other phenolic acids like vanillic acid) can have different extraction recoveries and ionization efficiencies, rendering them unreliable for accurate absolute quantification [4]. Therefore, a 13C-labeled analog, which is chemically and physically identical to the analyte except for a non-perturbing mass difference, is essential for achieving the highest level of analytical accuracy and precision required in pharmacokinetic, metabolomic, and environmental studies [3].

Quantitative Differentiation Evidence for Protocatechuic Acid-13C7 as a Superior Internal Standard


High Chemical Purity for Reliable Quantification vs. Unlabeled Reference Standards

Protocatechuic acid-13C7 is supplied with a guaranteed chemical purity of ≥98%, as certified by the manufacturer's quality control analysis . This high level of purity ensures that the internal standard contributes a negligible amount of chemical noise or interfering peaks in the analytical assay. While purity specifications for general-purpose, unlabeled protocatechuic acid from chemical suppliers can vary widely and may be lower (e.g., 95-97%), the defined, high purity of the labeled standard is critical for minimizing quantitative error, particularly when spiking at low concentrations or analyzing trace-level analytes .

Analytical Chemistry Quality Control Method Validation

Elimination of Quantitation Bias Through Co-Elution: 13C7 vs. Deuterated Internal Standards

A systematic comparative study by Bowman et al. (2022) demonstrated that deuterium (²H)-labeled internal standards can exhibit significant chromatographic isotope effects, eluting at different retention times than the unlabeled analyte [1]. This results in a failure to compensate for matrix effects, leading to quantitative bias. Specifically, the study showed that for the compound 2-methylhippuric acid, concentrations generated using a ²H7-labeled internal standard were on average 59.2% lower than those generated using a 13C6-labeled internal standard, and spike accuracy experiments revealed a -38.4% negative bias for the deuterated IS, while the 13C-IS showed no significant bias [1]. In contrast, 13C-labeled compounds, due to the smaller relative mass difference and identical physicochemical properties, co-elute perfectly with the target analyte [2]. This co-elution ensures the internal standard experiences the exact same matrix-induced ion suppression or enhancement as the analyte, a critical requirement for accurate and robust quantification.

LC-MS/MS Matrix Effects Isotope Effect

Optimal Mass Shift for Interference-Free Quantification vs. Endogenous Analytes and Background Noise

Protocatechuic acid-13C7, with a molecular formula of 13C7H6O4, has a monoisotopic mass of 161.07 Da, which is a +7 Da shift from the unlabeled protocatechuic acid (154.12 Da) . This mass difference is sufficient to clearly separate the internal standard signal from that of the endogenous or sample-derived analyte in both low- and high-resolution mass spectrometry, avoiding any overlap with the analyte's naturally occurring M+1 or M+2 isotopic peaks [1]. In contrast, a partially labeled analog (e.g., 13C1 or 13C2) might not provide a sufficient mass shift to resolve the internal standard from the natural isotopic abundance of the analyte, especially at high analyte concentrations, potentially leading to inaccurate peak integration and quantification .

Mass Spectrometry Quantitative Analysis Stable Isotope Dilution

Non-Radioactive and Stable for Safe, Long-Term Use vs. 14C-Labeled Tracers

Protocatechuic acid-13C7 is a stable, non-radioactive isotope-labeled compound . This differentiates it from radioactively labeled analogs like protocatechuic acid labeled with carbon-14 (14C) [1]. The use of a 13C-labeled internal standard eliminates the regulatory, safety, and disposal burdens associated with radioactive materials. This simplifies laboratory workflow, reduces operational costs, and allows for long-term storage without concern for radioactive decay, which can alter the specific activity and concentration of a 14C-labeled standard over time [2].

Safety Stability Procurement

High-Impact Application Scenarios for Protocatechuic Acid-13C7 in Quantitative Bioanalysis and Metabolomics


Clinical Pharmacokinetic (PK) Studies of Polyphenol-Rich Formulations

In clinical trials evaluating the bioavailability and pharmacokinetics of protocatechuic acid from dietary supplements, herbal medicines, or functional foods, accurate quantification of plasma levels is paramount. Using Protocatechuic acid-13C7 as the internal standard in a validated LC-MS/MS method ensures that the reported plasma concentrations are not biased by variable matrix effects between subjects or sample collection times. The co-elution of the 13C7-IS with the analyte provides a robust correction for ion suppression, which is especially critical when analyzing complex biological matrices like plasma [1]. This enables precise determination of key PK parameters such as Cmax, Tmax, and AUC, which are essential for regulatory submissions and understanding the compound's therapeutic potential.

Metabolomics and Biomarker Discovery in Disease Models

Protocatechuic acid is a key metabolite of larger polyphenols and a potential biomarker for dietary intake or disease states. In targeted metabolomics studies, absolute quantification is required to compare its concentration across large sample cohorts. Protocatechuic acid-13C7 serves as the gold-standard internal standard for stable isotope dilution LC-MS/MS assays [2], allowing for the accurate and reproducible measurement of this analyte in urine, serum, or tissue extracts. The superior performance of the 13C-IS in mitigating matrix effects, as demonstrated in comparative studies [1], is essential for detecting the subtle but statistically significant changes in metabolite concentration that underpin biomarker discovery.

Quality Control and Batch Release of Botanical Extracts and Nutraceuticals

Manufacturers of botanical extracts standardized to protocatechuic acid content (e.g., from *Salvia miltiorrhiza* or green tea) require accurate and precise analytical methods for quality control and batch-to-batch consistency. While HPLC-UV methods may be used for high-concentration analysis, LC-MS/MS with a 13C-labeled internal standard provides the highest level of specificity and accuracy for confirming the identity and quantity of protocatechuic acid in complex mixtures, free from interference by co-eluting structurally similar phenolic acids . The high purity (≥98%) of Protocatechuic acid-13C7 ensures it does not introduce contaminants that could skew potency calculations, supporting compliance with stringent quality standards.

Environmental Fate and Exposure Assessment Studies

Protocatechuic acid can be used as a model compound to study the environmental degradation of phenolic pollutants or as a tracer in soil and water studies. In environmental analysis, sample matrices (soil, sediment, wastewater) are notoriously complex and prone to causing severe matrix effects in LC-MS analysis [3]. The use of Protocatechuic acid-13C7 as a surrogate internal standard, spiked into samples prior to extraction, allows for the correction of analyte loss during sample preparation and compensates for variable ionization efficiency. This application leverages the evidence that a 13C-labeled standard provides a more accurate and reliable quantification in complex matrices compared to non-identical or deuterated surrogates [1], thereby generating defensible data for regulatory monitoring or research publications.

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